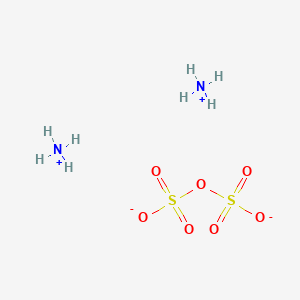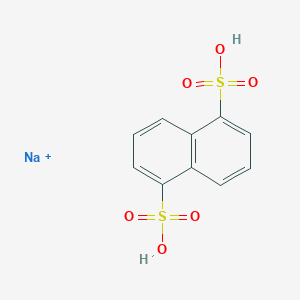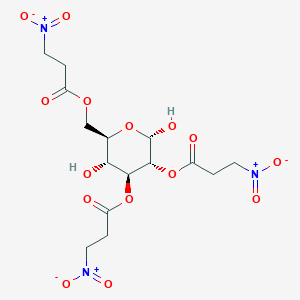
Ammonium pyrosulfate
Overview
Description
Ammonium pyrosulfate is an inorganic compound with the chemical formula (NH4)2S2O8. It is a colorless crystalline solid or white crystalline powder that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium pyrosulfate can be synthesized by reacting concentrated sulfuric acid with concentrated ammonia at low temperatures. The reaction is as follows: [ 2NH3 + 2H2SO4 \rightarrow (NH4)2S2O8 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the electrolysis of ammonium sulfate solutions. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium pyrosulfate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic substances.
Decomposition: Upon heating, it decomposes to release oxygen, sulfur dioxide, and ammonia.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds and transition metals. The reactions typically occur under mild conditions.
Decomposition Reactions: These reactions occur at elevated temperatures, leading to the formation of ammonium sulfate and oxygen.
Major Products:
Oxidation Reactions: The major products depend on the specific reactants but often include oxidized organic compounds and metal oxides.
Decomposition Reactions: The primary products are ammonium sulfate, oxygen, and sulfur dioxide
Scientific Research Applications
Ammonium pyrosulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: It is employed in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceuticals and other medical compounds.
Industry: It is utilized in the production of high-energy explosives, as a catalyst in various chemical reactions, and in the treatment of wastewater
Mechanism of Action
The mechanism of action of ammonium pyrosulfate involves its strong oxidizing properties. It can donate oxygen atoms to other substances, thereby oxidizing them. This process often involves the formation of radical intermediates, which can further react with other molecules. The molecular targets and pathways involved depend on the specific application and reactants used .
Comparison with Similar Compounds
Ammonium Persulfate: Similar in structure and properties, but with different applications and reactivity.
Potassium Pyrosulfate: Another strong oxidizing agent with similar chemical behavior but different solubility and stability characteristics.
Uniqueness: Ammonium pyrosulfate is unique due to its high solubility in water and its ability to act as a strong oxidizing agent under mild conditions. This makes it particularly useful in applications where controlled oxidation is required .
Properties
IUPAC Name |
diazanium;sulfonato sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGLPVAKCEIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474790 | |
| Record name | ammonium pyrosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-68-2 | |
| Record name | ammonium pyrosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)













